

In-Depth Technical Guide: 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7,4'-Dihydroxy-8-methylflavan

Cat. No.: B161241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental evaluation of **7,4'-Dihydroxy-8-methylflavan**. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and regenerative medicine.

Compound Identification

- IUPAC Name: 2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
- CAS Number: 82925-51-1[1][2][3]

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₃	PubChem
Molecular Weight	256.30 g/mol	PubChem
Appearance	Off-White to White Solid	Commercial Suppliers
Solubility	Soluble in DMSO, Methanol, Ethanol	Commercial Suppliers
SMILES	<chem>Cc1c(c2C--INVALID-LINK--c1ccc(cc1)O)O</chem>	PubChem

Biological Activity

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan found in the resin of *Dracaena cochinchinensis*, commonly known as Dragon's Blood.[\[1\]](#) Research has highlighted its potential in promoting bone formation and its antioxidant properties.

Osteogenic Activity

7,4'-Dihydroxy-8-methylflavan has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This is a critical process in bone formation and regeneration. The primary mechanism observed is the enhancement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation.

Table 1: Osteogenic Activity of **7,4'-Dihydroxy-8-methylflavan**

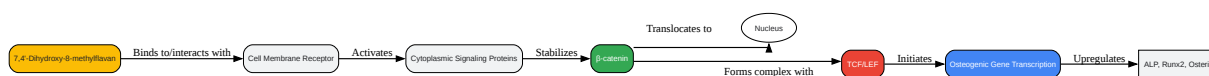
Assay	Cell Line	Concentration (μM)	Result (% of Control)	Reference
Alkaline Phosphatase (ALP) Activity	Mouse Mesenchymal Stem Cells	10	151.3 ± 4.0	--INVALID-LINK--

Antioxidant Activity

While the free-radical scavenging properties of **7,4'-Dihydroxy-8-methylflavan** have been reported, specific quantitative data such as IC50 values from standardized assays (e.g., DPPH, ABTS) are not readily available in the current body of literature. Flavonoids, as a class of compounds, are well-known for their antioxidant effects, which are generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.

Signaling Pathways

The precise signaling pathway through which **7,4'-Dihydroxy-8-methylflavan** exerts its osteogenic effects has not been definitively elucidated. However, based on the known mechanisms of other osteogenic flavonoids, a putative pathway involves the activation of key transcription factors and signaling cascades essential for bone formation. The Wnt/ β -catenin and Bone Morphogenetic Protein (BMP) signaling pathways are central to osteoblast differentiation. It is hypothesized that **7,4'-Dihydroxy-8-methylflavan** may modulate one or both of these pathways, leading to the upregulation of osteogenic marker genes.



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Putative Wnt/ β -catenin signaling pathway for osteogenesis induced by **7,4'-Dihydroxy-8-methylflavan**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the osteogenic activity of **7,4'-Dihydroxy-8-methylflavan**, based on standard practices in the field.

Cell Viability Assay (CCK-8)

This assay is crucial to determine the non-toxic concentration range of the compound before assessing its biological activity.

- Cell Seeding: Seed mesenchymal stem cells (MSCs) in a 96-well plate at a density of 5×10^3 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **7,4'-Dihydroxy-8-methylflavan** (e.g., 0.1, 1, 10, 25, 50 μM) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24, 48, and 72 hours.
- CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Final Incubation: Incubate the plate for 2-4 hours at 37°C .
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

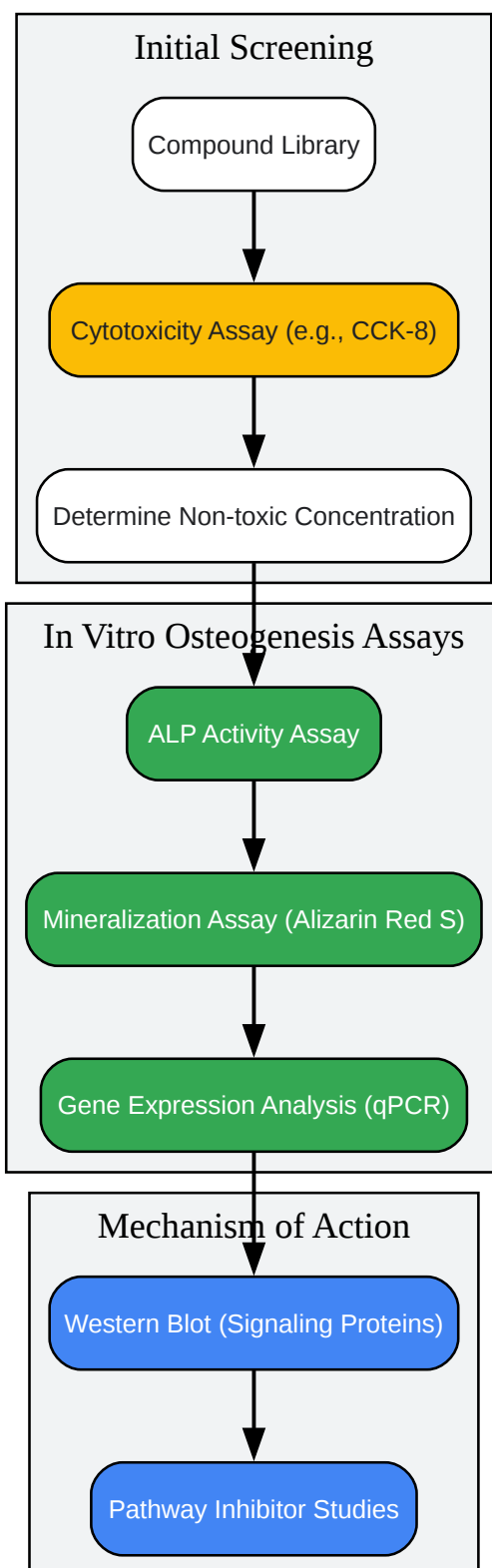
This assay measures the activity of an early marker of osteogenic differentiation.

- Cell Seeding and Differentiation Induction: Seed MSCs in a 24-well plate at a density of 2×10^4 cells per well. After 24 hours, replace the growth medium with an osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β -glycerophosphate, and 50 μM ascorbic acid).
- Compound Treatment: Treat the cells with a non-toxic concentration of **7,4'-Dihydroxy-8-methylflavan** (e.g., 10 μM) in the osteogenic induction medium. Include a vehicle control.
- Incubation and Medium Change: Culture the cells for 7-14 days, changing the medium every 2-3 days.
- Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).
- ALP Activity Measurement: Use a commercial ALP activity assay kit. In a 96-well plate, mix the cell lysate with the p-nitrophenyl phosphate (pNPP) substrate solution.

- **Incubation and Absorbance Reading:** Incubate at 37°C for 15-30 minutes and measure the absorbance at 405 nm.
- **Protein Quantification:** Determine the total protein concentration of each lysate using a BCA protein assay kit.
- **Data Normalization:** Normalize the ALP activity to the total protein concentration. Express the results as a percentage of the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the osteogenic potential of a compound like **7,4'-Dihydroxy-8-methylflavan**.



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General experimental workflow for assessing the osteogenic potential of a test compound.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 7,4'-Dihydroxy-8-methylflavan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161241#7-4-dihydroxy-8-methylflavan-iupac-name-and-cas-number]

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